![molecular formula C8H10ClNO2 B1412792 1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol CAS No. 54232-47-2](/img/structure/B1412792.png)
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol
Overview
Description
The compound “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been found in databases such as ChemicalBook .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” likely consists of a pyridine ring with a chlorine atom and a methoxy group attached at the 6th and 5th positions, respectively. An ethanol group is likely attached at the 1st position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol” are not specified in the sources I found .
Scientific Research Applications
Electronic and Vibrational Spectra Studies
- The electronic and vibrational spectra of related compounds like 2-chloro-6-methoxypyridine have been studied, providing insights into their electronic transitions and vibrational frequencies. Such studies are crucial for understanding the fundamental properties of these compounds (Medhi, Barman, Medhi, & Jois, 1998).
Charge Transfer Complexation
- Investigations into the charge transfer interactions between compounds like 5-amino-2-methoxypyridine and chloranilic acid highlight the potential of these compounds in forming stable complexes, which is significant in the field of molecular electronics and sensing technologies (Alghanmi & Habeeb, 2015).
Tautomerism and Hydrogen Bonding Studies
- Research on derivatives of hydroxypyridines, including their tautomerism and hydrogen bonding properties, sheds light on the chemical behavior and stability of these compounds, which is fundamental in drug design and other chemical applications (Spinner & Yeoh, 1971).
Synthesis and Characterization
- The synthesis and characterization of new pyridine analogs, including their spectroscopic and thermal properties, demonstrate the versatility of these compounds in chemical synthesis and the development of new materials (Patel & Patel, 2012).
Thermo-solvatochromism Studies
- Studies on thermo-solvatochromism of zwitterionic probes in aqueous alcohols including derivatives of pyridines provide valuable information on the solvation dynamics and temperature-dependent behavior of these compounds in different solvent environments. This is crucial in the development of temperature-sensitive materials and sensors (Tada, Silva, & Seoud, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(6-chloro-5-methoxypyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5(11)6-3-4-7(12-2)8(9)10-6/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMJEDPRMMFGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=C(C=C1)OC)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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